molecular formula C12H9BrClN3O2 B11063854 7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No.: B11063854
M. Wt: 342.57 g/mol
InChI Key: IEXNVYZQRHBDQT-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[44]non-1-ene-6,8-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the bromophenyl group: This is achieved through a bromination reaction using reagents such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms, respectively.

Scientific Research Applications

7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several scientific research applications:

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azaspirene: A compound with a similar spirocyclic structure, known for its angiogenesis inhibitory properties.

    Pseurotins: Compounds with a related structural framework, investigated for their biological activities.

Uniqueness

7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4

This detailed overview provides a comprehensive understanding of 7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione, highlighting its synthesis, reactions, applications, and uniqueness in the field of organic chemistry.

Properties

Molecular Formula

C12H9BrClN3O2

Molecular Weight

342.57 g/mol

IUPAC Name

7-(3-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

InChI

InChI=1S/C12H9BrClN3O2/c13-7-2-1-3-8(4-7)17-10(18)6-12(11(17)19)5-9(14)15-16-12/h1-4,9H,5-6H2

InChI Key

IEXNVYZQRHBDQT-UHFFFAOYSA-N

Canonical SMILES

C1C(N=NC12CC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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